
N-butyl-2,5-diethoxy-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-2,5-diethoxy-4-methylbenzenesulfonamide, also known as BDBES, is a sulfonamide compound that has gained interest in scientific research due to its potential as a therapeutic agent. BDBES has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Mechanism of Action
The exact mechanism of action of N-butyl-2,5-diethoxy-4-methylbenzenesulfonamide is not fully understood. However, it is believed that N-butyl-2,5-diethoxy-4-methylbenzenesulfonamide may exert its effects by modulating various signaling pathways in cells. For example, N-butyl-2,5-diethoxy-4-methylbenzenesulfonamide has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
N-butyl-2,5-diethoxy-4-methylbenzenesulfonamide has been found to have a variety of biochemical and physiological effects. For example, N-butyl-2,5-diethoxy-4-methylbenzenesulfonamide has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 and matrix metalloproteinases. N-butyl-2,5-diethoxy-4-methylbenzenesulfonamide has also been found to decrease the production of pro-inflammatory cytokines and chemokines. These effects suggest that N-butyl-2,5-diethoxy-4-methylbenzenesulfonamide may have potential as an anti-inflammatory and anti-cancer agent.
Advantages and Limitations for Lab Experiments
One advantage of using N-butyl-2,5-diethoxy-4-methylbenzenesulfonamide in lab experiments is that it has been shown to have low toxicity in vitro and in vivo. This makes it a promising candidate for further study as a potential therapeutic agent. However, one limitation of using N-butyl-2,5-diethoxy-4-methylbenzenesulfonamide in lab experiments is that it can be difficult to synthesize and purify, which may limit its availability for research.
Future Directions
There are several future directions for research on N-butyl-2,5-diethoxy-4-methylbenzenesulfonamide. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage and administration of N-butyl-2,5-diethoxy-4-methylbenzenesulfonamide for these conditions. Another area of interest is the development of new synthesis methods and purification techniques for N-butyl-2,5-diethoxy-4-methylbenzenesulfonamide, which may improve its availability for research. Additionally, further studies are needed to fully understand the mechanism of action of N-butyl-2,5-diethoxy-4-methylbenzenesulfonamide and its effects on various signaling pathways in cells.
Synthesis Methods
N-butyl-2,5-diethoxy-4-methylbenzenesulfonamide can be synthesized through a multistep reaction process that involves the reaction of various reagents, including butylamine, ethyl acetate, and sulfuryl chloride. The synthesis of N-butyl-2,5-diethoxy-4-methylbenzenesulfonamide requires careful attention to reaction conditions and purification methods to ensure the purity and yield of the final product.
Scientific Research Applications
N-butyl-2,5-diethoxy-4-methylbenzenesulfonamide has been studied for its potential as a therapeutic agent in various scientific research fields. One study found that N-butyl-2,5-diethoxy-4-methylbenzenesulfonamide exhibited anti-inflammatory effects in a mouse model of acute lung injury. Another study found that N-butyl-2,5-diethoxy-4-methylbenzenesulfonamide could inhibit the growth of cancer cells in vitro. These findings suggest that N-butyl-2,5-diethoxy-4-methylbenzenesulfonamide may have potential as a therapeutic agent for a variety of diseases.
properties
IUPAC Name |
N-butyl-2,5-diethoxy-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4S/c1-5-8-9-16-21(17,18)15-11-13(19-6-2)12(4)10-14(15)20-7-3/h10-11,16H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMYSKKBHVLGIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=C(C=C(C(=C1)OCC)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

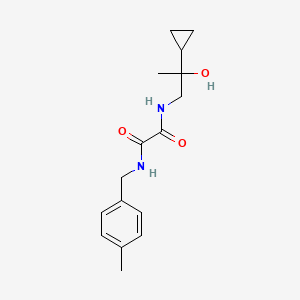
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2629693.png)
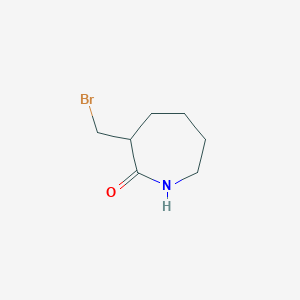
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide](/img/structure/B2629699.png)


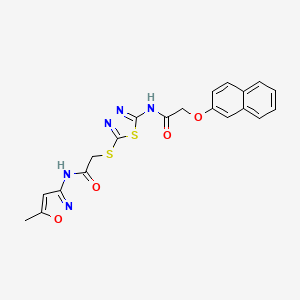
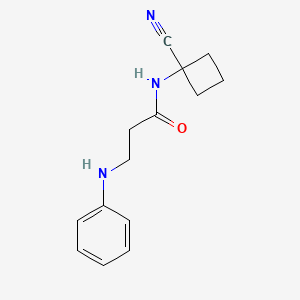
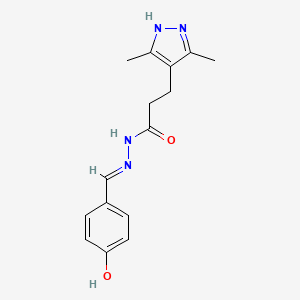
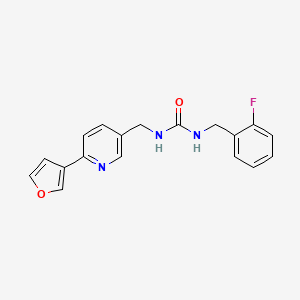
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,5-dimethylphenyl)methanone](/img/structure/B2629708.png)
![[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetonitrile](/img/structure/B2629709.png)
![2-[(Pyridin-4-yl)methoxy]pyrazine](/img/structure/B2629711.png)
